1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methylsulfonylphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-25(23,24)17-10-8-16(9-11-17)21-18(22)19(12-2-3-13-19)14-4-6-15(20)7-5-14/h4-11H,2-3,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYMRDVLSSXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine, followed by carboxylation.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction of the cyclopentanecarboxamide with a chlorobenzene derivative under suitable conditions.
Attachment of the 4-(methylsulfonyl)phenyl group: This can be done through a sulfonylation reaction, where a methylsulfonyl chloride reacts with the phenyl group in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound 1-(4-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide (CAS: 1904222-81-6) serves as a relevant comparator . Both compounds share the 1-(4-chlorophenyl)cyclopentanecarboxamide backbone but differ in the substituent attached to the amide nitrogen:
| Feature | Target Compound | Evidence Compound (CAS 1904222-81-6) |
|---|---|---|
| Core Structure | 1-(4-Chlorophenyl)cyclopentanecarboxamide | 1-(4-Chlorophenyl)cyclopentanecarboxamide |
| Substituent | 4-(Methylsulfonyl)phenyl | 2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl |
| Molecular Formula | Hypothetical: ~C₂₀H₂₁ClNO₃S | C₂₁H₂₁ClN₄O₂ |
| Molecular Weight | Hypothetical: ~400–410 g/mol | 396.9 g/mol |
| Key Functional Groups | Sulfonyl, chlorophenyl | Benzo-triazinone, ethyl linker, chlorophenyl |
Physicochemical and Pharmacological Implications
- The triazinone group in the evidence compound, however, introduces a heteroaromatic system with hydrogen-bonding capabilities, which may enhance binding to protein targets like kinases or DNA .
- Molecular Weight: The evidence compound (396.9 g/mol) has a slightly lower molecular weight than the hypothetical target compound (~400–410 g/mol), primarily due to the triazinone moiety’s compact structure versus the bulkier methylsulfonylphenyl group.
- Biological Activity: While neither compound’s activity is explicitly detailed in the evidence, the sulfonyl group in the target compound is reminiscent of COX-2 inhibitors (e.g., Celecoxib), whereas the triazinone group in the evidence compound may confer distinct mechanisms, such as topoisomerase inhibition or kinase modulation .
Research Findings and Limitations
- Structural Insights : The substitution pattern on the amide nitrogen critically dictates physicochemical and biological properties. The methylsulfonyl group’s electron-withdrawing nature may stabilize negative charges, favoring interactions with positively charged enzyme pockets.
- Data Gaps : Empirical data (e.g., IC₅₀ values, pharmacokinetic profiles) for both compounds are absent in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
1-(4-Chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide, often referred to as TH301, is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in oncology. This article explores the biological activity of TH301, focusing on its mechanisms of action, efficacy in various cancer models, and related research findings.
Chemical Structure and Properties
- Chemical Formula : C17H18ClN2O3S
- Molecular Weight : 354.85 g/mol
- IUPAC Name : this compound
The compound features a cyclopentane backbone substituted with a chlorophenyl group and a methylsulfonyl-phenyl moiety, which are crucial for its biological activity.
Research indicates that TH301 exerts its effects primarily through the following mechanisms:
- Cell Cycle Regulation : TH301 has been shown to induce G1-phase arrest in pancreatic cancer cells, evidenced by decreased levels of cyclins (Cyclin D3, CDK2, CDK4, and CDK6) and increased expression of CDK inhibitors (p21 and p27) . This modulation of cell cycle proteins suggests a robust mechanism for inhibiting cancer cell proliferation.
- Apoptosis Induction : In addition to cell cycle arrest, TH301 activates apoptotic pathways in specific pancreatic cancer cell lines. The compound was observed to induce caspase-dependent apoptosis, particularly in AsPC-1 cells, highlighting its dual role as both a growth inhibitor and an apoptosis inducer .
- Stemness Factor Downregulation : TH301 significantly reduces the expression of stemness factors such as SOX2, NANOG, and OCT4 in treated cells. This downregulation suggests that TH301 may also target cancer stem cells, which are often resistant to conventional therapies .
Efficacy in Cancer Models
TH301 has been evaluated across various cancer models:
- Pancreatic Cancer : In vitro studies demonstrated that TH301 effectively reduced cell viability in pancreatic ductal adenocarcinoma (PDAC) cell lines (AsPC-1 and BxPC-3), with IC50 values indicating potent anti-proliferative effects .
- Colorectal Cancer : Preclinical studies have suggested that compounds similar to TH301 exhibit significant growth inhibition in colorectal cancer cell lines (SW480 and HCT116), indicating broader applicability in oncology .
Case Studies and Research Findings
Several studies have documented the biological activity of TH301:
- Study on PDAC Cells : A recent study reported that treatment with 40 μM TH301 for 24 hours resulted in substantial changes in the expression profiles of cell cycle regulators and stemness factors across multiple PDAC cell lines .
- Comparative Analysis with Other Compounds : In comparative studies, TH301 demonstrated superior efficacy over traditional chemotherapeutics like 5-fluorouracil (5-FU) in inhibiting cancer cell growth and modulating apoptosis pathways .
Data Summary
The following table summarizes key findings regarding the biological activity of TH301:
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide, and how are intermediates validated?
Methodological Answer:
- Key Steps :
- Cyclopentane Core Formation : Start with 1-(4-chlorophenyl)cyclopentanecarboxylic acid (CAS RN 80789-69-1) as a precursor. Cyclization reactions under acidic or basic conditions can yield the cyclopentane backbone .
- Sulfonamide Coupling : React the carboxylic acid intermediate with 4-(methylsulfonyl)aniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond. Optimize solvent (DMF, DCM) and temperature (0–25°C) to suppress side reactions .
- Intermediate Validation : Use LC-MS for tracking reaction progress and NMR (¹H/¹³C) to confirm intermediate structures. For example, the methylsulfonyl group exhibits distinct ¹H NMR signals at δ 3.0–3.2 ppm .
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns to confirm molecular weight (e.g., [M+H]+ peak) and functional groups (e.g., loss of SO₂ from the methylsulfonyl moiety) .
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers if present .
Advanced Research Questions
Q. What computational strategies predict the compound’s physicochemical properties and receptor interactions?
Methodological Answer:
- Quantum Chemical Calculations :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments (~5–7 Debye) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to estimate solubility (LogP ~2.8–3.5) and membrane permeability .
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 or kinase targets, leveraging the sulfonyl group’s affinity for hydrophobic pockets .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), concentrations (IC₅₀ variability), and controls (DMSO vs. vehicle).
- Structural Analogues : Cross-reference with N-(4-fluorophenyl) derivatives (e.g., 5-amino-1-(4-fluorophenyl)-triazole-4-carboxamide) to identify substituent effects on activity .
- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
